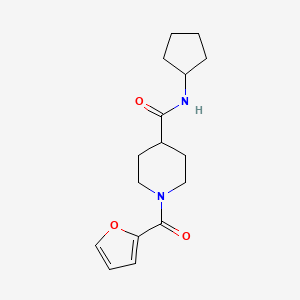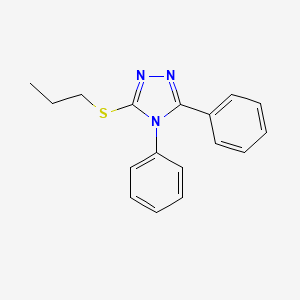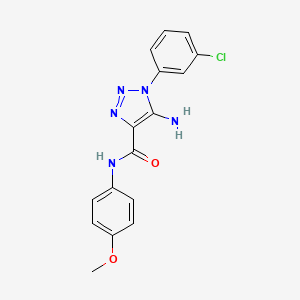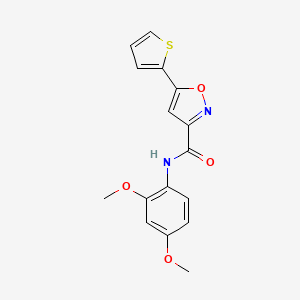
4-(3-bromo-4-isobutoxy-5-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone
Overview
Description
4-(3-bromo-4-isobutoxy-5-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone, also known as BIMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIMB belongs to the class of isoxazolone derivatives, which have been reported to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 4-(3-bromo-4-isobutoxy-5-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone is not fully understood. However, studies have suggested that it may act through multiple pathways, including the modulation of oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes. It can reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. This compound can also inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(3-bromo-4-isobutoxy-5-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone is its high purity and stability, which makes it suitable for use in various biological assays. However, the synthesis of this compound is relatively complex and requires specialized equipment and expertise. In addition, the biological activity of this compound may vary depending on the experimental conditions and cell types used.
Future Directions
There are several future directions for research on 4-(3-bromo-4-isobutoxy-5-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic targets.
Another area of research is the development of novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. These derivatives may have enhanced biological activity and reduced toxicity compared to the parent compound.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases. Its neuroprotective, anti-inflammatory, and anticancer properties make it an attractive target for drug discovery. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic targets.
Scientific Research Applications
4-(3-bromo-4-isobutoxy-5-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its neuroprotective effect. Studies have shown that this compound can protect neurons from oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.
In addition, this compound has also been reported to possess anti-inflammatory and anticancer properties. It can inhibit the production of pro-inflammatory cytokines and reduce tumor growth in animal models.
properties
IUPAC Name |
(4Z)-4-[[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-3-phenyl-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO4/c1-13(2)12-26-20-17(22)10-14(11-18(20)25-3)9-16-19(23-27-21(16)24)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFSLUIQUCDHJW-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1Br)C=C2C(=NOC2=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=C(C=C(C=C1Br)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate](/img/structure/B4727645.png)

![N-(2-methoxyethyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4727655.png)

![1-[4-(1-naphthyloxy)butyl]piperidine](/img/structure/B4727669.png)
![2-{4-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4727670.png)


![2-chlorophenyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate](/img/structure/B4727706.png)
![3-({[(4-methyl-5-{[(3-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4727731.png)

![2-{[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4727742.png)
![1-{3-[(cyclohexylmethyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4727749.png)